

# The Core Mechanism of KRAS G12C Inhibition: A Technical Guide

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Compound of Interest		
Compound Name:	KRAS inhibitor-18	
Cat. No.:	B12406322	Get Quote

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## **Executive Summary**

KRAS, a member of the RAS superfamily of small GTPases, is a critical signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, such as the G12C substitution, impair the GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling that drives cell proliferation and survival. Sotorasib is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12C mutant protein. It achieves this by forming an irreversible covalent bond with the cysteine residue at position 12, locking the protein in its inactive, GDP-bound conformation. This prevents downstream signaling through key pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.

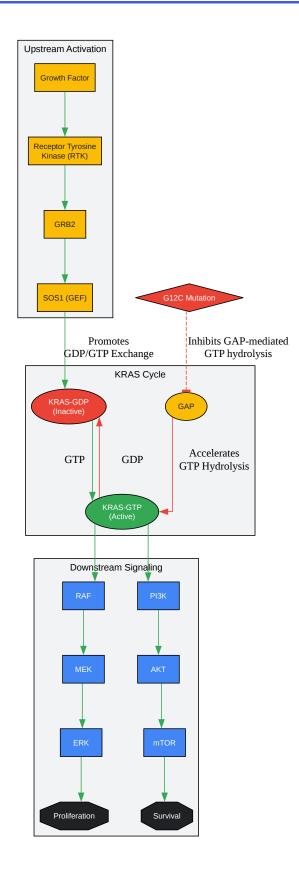


# The KRAS Signaling Pathway and the Impact of the G12C Mutation

Under normal physiological conditions, KRAS is activated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP. In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, most notably RAF kinases and PI3K. This initiates signaling cascades that regulate cell growth, differentiation, and survival. The signal is terminated by the intrinsic GTPase activity of KRAS, which is accelerated by GTPase-activating proteins (GAPs), leading to the hydrolysis of GTP to GDP and returning KRAS to its inactive state.

The G12C mutation, a substitution of glycine for cysteine at codon 12, diminishes the ability of GAPs to promote GTP hydrolysis. This results in an accumulation of the active, GTP-bound form of KRAS, leading to persistent and uncontrolled activation of downstream pro-proliferative and anti-apoptotic signaling pathways.





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Caption: The KRAS signaling pathway and the effect of the G12C mutation.



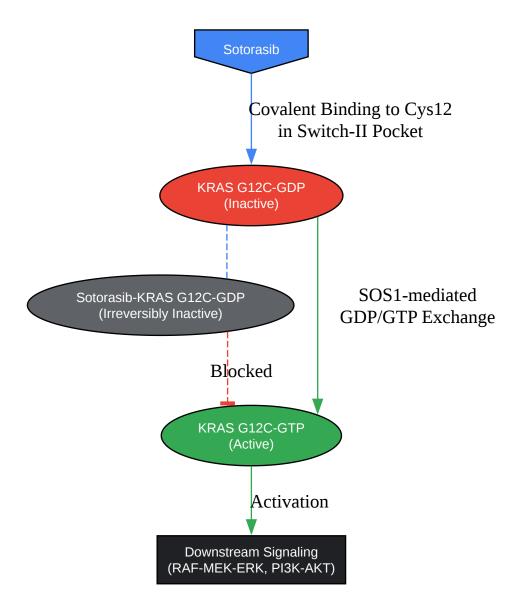
### **Mechanism of Action of Sotorasib**

Sotorasib is a highly specific inhibitor of the KRAS G12C mutant. Its mechanism of action is centered on the formation of a covalent bond with the mutant cysteine residue.

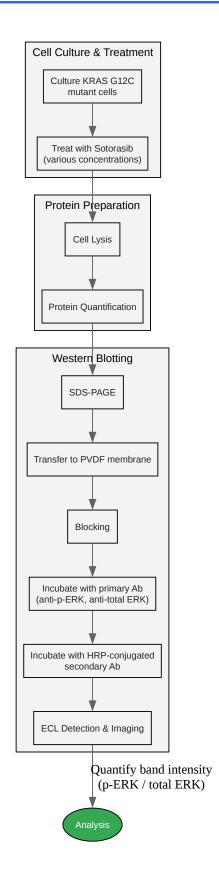
Key steps in the mechanism of action:

- Selective Binding to the GDP-Bound State: Sotorasib preferentially binds to KRAS G12C when it is in the inactive, GDP-bound state.[1]
- Covalent Bond Formation: The acrylamide "warhead" of Sotorasib forms an irreversible covalent bond with the thiol group of the cysteine at position 12 of the mutant KRAS protein.
   [1] This covalent modification is specific to the G12C mutant, as wild-type KRAS has a glycine at this position and lacks the reactive cysteine.
- Allosteric Inhibition: This covalent binding occurs in a previously cryptic "switch-II pocket" of the KRAS protein.[1] By occupying this pocket, Sotorasib locks KRAS G12C in its inactive conformation.
- Inhibition of Nucleotide Exchange: The Sotorasib-bound KRAS G12C is unable to undergo
  the conformational changes necessary for GEF-mediated nucleotide exchange (the release
  of GDP and binding of GTP).[3]
- Blockade of Downstream Signaling: By trapping KRAS G12C in the inactive state, Sotorasib
  prevents its interaction with and activation of downstream effectors like RAF and PI3K.[1]
  This leads to the suppression of the MAPK and PI3K-AKT signaling pathways.
- Induction of Apoptosis and Inhibition of Cell Proliferation: The shutdown of these critical signaling cascades results in the inhibition of cell proliferation and the induction of apoptosis in KRAS G12C-mutant tumor cells.[2]









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### References

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